Iprocinodine II

CAS No.: 60830-80-0

Cat. No.: VC16997725

Molecular Formula: C40H65N13O13

Molecular Weight: 936.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60830-80-0 |

|---|---|

| Molecular Formula | C40H65N13O13 |

| Molecular Weight | 936.0 g/mol |

| IUPAC Name | (E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-[3-[4-(propan-2-ylamino)butylamino]propyl]prop-2-enamide |

| Standard InChI | InChI=1S/C40H65N13O13/c1-19(2)46-15-5-4-13-45-14-6-16-47-25(54)12-9-21-7-10-22(11-8-21)64-35-30(48-36(41)42)32(56)26(20(3)63-35)51-39(59)53-33-29(50-38(44)58)31(55)24(18-61-33)65-34-28(49-37(43)57)27-23(17-62-34)66-40(60)52-27/h7-12,19-20,23-24,26-35,45-46,55-56H,4-6,13-18H2,1-3H3,(H,47,54)(H,52,60)(H4,41,42,48)(H3,43,49,57)(H3,44,50,58)(H2,51,53,59)/b12-9+/t20-,23-,24-,26-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 |

| Standard InChI Key | FJPCGBFVXKBORY-QTRGFMEWSA-N |

| Isomeric SMILES | C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |

| Canonical SMILES | CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Stereochemical Features

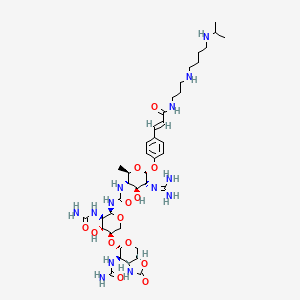

Iprocinodine II’s molecular formula reflects a polycyclic architecture with 13 nitrogen atoms, indicative of peptide-like linkages and heterocyclic motifs . The compound’s IUPAC name, (E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d] oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-[3-[4-(propan-2-ylamino)butylamino]propyl]prop-2-enamide, underscores its intricate stereochemistry . Key features include:

-

Stereocenters: Nine defined stereocenters, contributing to its three-dimensional conformation .

-

Functional Groups: Multiple carbamoylamino, hydroxy, and enamide groups, which may facilitate target binding .

-

Salt Form: The hydrochloride derivative (CID 72941608) incorporates three chlorine atoms, increasing its molecular weight to 1045.4 g/mol .

Table 1: Comparative Molecular Properties of Iprocinodine II and Its Hydrochloride Salt

| Property | Iprocinodine II (CID 6540489) | Iprocinodine II Hydrochloride (CID 72941608) |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 936.0 | 1045.4 |

| Charge | 0 | +3 (neutralized by Cl⁻) |

| Defined Stereocenters | 9 | 9 |

Structural Analysis and Challenges

The compound’s SMILES and InChI representations reveal a fused pyrano-oxazole ring system connected to a polysubstituted oxane moiety . Conformational flexibility is limited due to its macrocyclic framework, as evidenced by the inability to generate 3D conformers for either the parent compound or its salt . This rigidity may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Pharmacological Profile and Mechanism of Action

Antibiotic Activity and Target Specificity

As a derivative of Antibiotic BM-123gamma2, Iprocinodine II is hypothesized to inhibit bacterial protein synthesis or cell wall assembly, though explicit mechanistic data remain scarce . Its structural resemblance to other macrocyclic antibiotics (e.g., erythromycin) suggests potential interactions with ribosomal subunits, but this requires experimental validation.

Physicochemical Properties and Bioavailability

The compound’s high nitrogen content (13 atoms) and polar functional groups imply limited lipid solubility, which may restrict its oral bioavailability . The hydrochloride salt form could enhance aqueous solubility, a common strategy for improving parenteral administration .

Clinical and Preclinical Research Status

Preclinical Development

No peer-reviewed studies detailing Iprocinodine II’s efficacy in animal models or in vitro systems are available in the provided sources. Its classification as an antibiotic suggests prior antimicrobial screening, but specific data on minimum inhibitory concentrations (MICs) or spectrum of activity are absent .

Clinical Trials and Human Data

Synthesis and Manufacturing Considerations

Synthetic Pathways

The compound’s stereochemical complexity necessitates advanced synthetic techniques, likely involving:

-

Solid-Phase Peptide Synthesis (SPPS): For assembling peptidic segments.

-

Stereoselective Cyclization: To form the pyrano-oxazole core.

-

Salt Formation: Post-synthetic treatment with HCl to yield the hydrochloride form .

Analytical Characterization

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for verifying structural integrity, particularly given the nine stereocenters .

Future Directions and Research Opportunities

Mechanistic Studies

Elucidating Iprocinodine II’s molecular targets through ribosomal binding assays or crystallography could validate its antibiotic potential. Comparative studies with structurally related agents (e.g., vancomycin) may reveal unique advantages.

Derivative Optimization

Structural modifications, such as fluorination or side-chain tailoring, might improve pharmacokinetics. The hydrochloride salt’s enhanced solubility warrants further formulation studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume